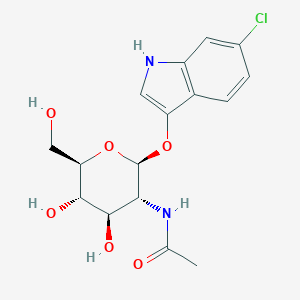

6-クロロ-3-インドリル N-アセチル-β-D-グルコサミニド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a chromogenic substrate used primarily in biochemical assays to measure the activity of enzymes such as beta-galactosidase and N-acetyl-beta-D-glucosaminidase . This compound is particularly valuable in scientific research for its ability to produce a visible color change upon enzymatic cleavage, making it a useful tool in various diagnostic and research applications .

科学的研究の応用

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research, including:

Biochemical Assays: Used as a chromogenic substrate to measure enzyme activity in various assays.

Microbiology: Employed in microbiological media to detect and differentiate bacterial species based on their enzymatic activity.

Medical Diagnostics: Utilized in diagnostic kits to detect enzyme deficiencies or abnormalities in clinical samples.

Industrial Applications: Applied in the food industry to monitor enzyme activity in food products.

作用機序

Target of Action

The primary target of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is N-Acetyl-β-D-glucosaminidase , an enzyme that plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans.

Mode of Action

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide acts as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . This means that the compound is specifically recognized and bound by the enzyme, leading to a reaction that results in a detectable color change. This property makes it useful in biochemical assays to measure the activity of N-Acetyl-β-D-glucosaminidase.

Result of Action

The molecular and cellular effects of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide’s action are primarily related to its role as a chromophoric substrate for N-Acetyl-β-D-glucosaminidase . When the enzyme acts on this substrate, a color change occurs, which can be used to measure the activity of the enzyme.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloroindole and N-acetyl-beta-D-glucosamine.

Reaction Conditions: The reaction is carried out under mild acidic or basic conditions to facilitate the coupling of the indole and glucosamine moieties.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis of the compound.

Automated Systems: Employing automated systems for precise control of reaction conditions and efficient purification processes.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions, including:

Enzymatic Hydrolysis: The compound is cleaved by enzymes such as beta-galactosidase and N-acetyl-beta-D-glucosaminidase, resulting in the release of 6-chloro-3-indolyl and N-acetyl-beta-D-glucosamine.

Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

Enzymes: Beta-galactosidase and N-acetyl-beta-D-glucosaminidase are commonly used to catalyze the hydrolysis of the compound.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

6-Chloro-3-indolyl: A major product formed from the enzymatic hydrolysis of the compound.

N-acetyl-beta-D-glucosamine: Another product resulting from the enzymatic cleavage.

類似化合物との比較

Similar Compounds

5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide: A similar chromogenic substrate used for similar applications.

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-galactosaminide: Another related compound used in biochemical assays.

Uniqueness

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is unique due to its specific chromogenic properties and its ability to produce a distinct color change upon enzymatic cleavage. This makes it particularly useful in applications where precise detection of enzyme activity is required.

生物活性

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide, often referred to in the literature as a chromogenic substrate for various glycosidases, particularly N-acetyl-beta-D-glucosaminidase (NAG), has garnered attention for its biochemical applications and biological activity. This compound is notable for its ability to produce a colorimetric change upon enzymatic hydrolysis, making it an essential tool in biochemical assays.

- Molecular Formula : C₁₃H₁₃ClN₂O₅

- Molecular Weight : 304.71 g/mol

- Structure : The compound features an indole moiety substituted with a chloro group and an N-acetyl-beta-D-glucosaminide unit, which is crucial for its interaction with glycosidases.

The primary biological activity of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide involves its role as a substrate for N-acetyl-beta-D-glucosaminidase. Upon hydrolysis by this enzyme, the substrate releases a colored product, facilitating the quantification of enzyme activity in various biological samples. The reaction can be summarized as follows:

This color change is typically measured spectrophotometrically, allowing researchers to determine enzyme kinetics and activity levels in different contexts.

Applications in Research

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is widely used in various fields of research:

- Biochemistry : As a chromogenic substrate, it aids in the detection and quantification of glycosidase activities.

- Histochemistry : Employed to visualize enzyme activity in tissue samples.

- Clinical Diagnostics : Used to assess glycosidase activities in biological fluids, which can be indicative of certain pathological conditions.

Study 1: Enzyme Activity Measurement

A study demonstrated the effectiveness of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide in measuring NAG activity in human serum samples. The researchers reported a significant correlation between enzyme levels and specific inflammatory markers, suggesting its potential use as a biomarker for inflammatory diseases .

Study 2: Antimicrobial Activity

Research indicated that derivatives of the compound exhibited antimicrobial properties against various bacterial strains. In vitro assays showed that certain modifications to the indole structure enhanced antibacterial efficacy, particularly against Gram-positive bacteria .

Study 3: Glycoprotein Metabolism

Another investigation focused on the role of NAG and its substrates, including 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide, in glycoprotein metabolism. The findings highlighted how variations in substrate structure influenced enzymatic efficiency and specificity, providing insights into metabolic pathways involving glycosaminoglycans .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide compared to similar compounds.

| Compound Name | Chromogenic Properties | Unique Characteristics |

|---|---|---|

| 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide | Yes | Substrate for NAG; produces colored precipitate |

| 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide | Yes | Different halogen substitution pattern |

| 4-Methylumbelleryl-N-acetyl-beta-D-glucosaminide | Yes (fluorescent) | Exhibits fluorescence instead of color change |

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUSWAPDXGBCS-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。